7-(Oct-1-EN-1-YL)quinolin-8-OL
Description
Strategies for the Quinoline-8-ol Core Construction
The quinoline-8-ol scaffold, also known as oxine, is a privileged structure in chemistry. Its synthesis has been a subject of study for over a century, leading to several robust methods for its creation. iipseries.org
Classical name reactions remain the cornerstone for the synthesis of the quinoline (B57606) ring system. These methods typically involve the reaction of an aniline (B41778) derivative with a three-carbon component to form the pyridine (B92270) ring fused to the benzene (B151609) moiety. For 8-hydroxyquinoline (B1678124), the starting material is typically o-aminophenol.
Skraup and Doebner–von Miller Reactions: The Skraup synthesis is a classic method that involves heating an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org In the context of 8-hydroxyquinoline, o-aminophenol reacts with glycerol. google.comresearchgate.net The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. google.com The traditional Skraup reaction is notoriously vigorous, but modifications have been developed to moderate its reactivity and improve yields. cdnsciencepub.comresearchgate.net The Doebner-von Miller reaction is a related method that uses α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol, offering greater versatility. iipseries.orgslideshare.netwikipedia.org
Friedländer Synthesis: This approach provides a more convergent route by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. scispace.comscispace.com For instance, 2-amino-3-hydroxybenzaldehyde (B7904644) can be reacted with various ketones or aldehydes to generate substituted 8-hydroxyquinolines. nih.gov This method can be catalyzed by acids or bases. scispace.com Recent advancements include the use of microwave irradiation, which has been shown to significantly improve reaction yields and reduce reaction times compared to conventional heating. nih.gov Furthermore, ruthenium complexes of substituted 8-hydroxyquinolines have been employed as effective catalysts for this transformation. sioc-journal.cnsioc-journal.cn
Povarov Reaction: The Povarov reaction is a powerful multicomponent reaction that constructs the quinoline scaffold from an aniline, an aldehyde, and an activated alkene (dienophile). researchgate.netrsc.org This aza-Diels-Alder reaction offers a high degree of flexibility for introducing substituents onto the quinoline ring. researchgate.net For the synthesis of 8-hydroxyquinolines, o-aminophenol can be used as the aniline component, allowing for the construction of complex, substituted derivatives in a single step. researchgate.netscispace.com
Table 1: Comparison of Classical Quinoline-8-ol Syntheses
| Reaction Name | Key Reactants | Catalyst/Conditions | Key Features |
|---|---|---|---|
| Skraup Reaction | o-Aminophenol, Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | One-pot synthesis, often harsh conditions. google.comresearchgate.net |
| Doebner–von Miller | o-Aminophenol, α,β-Unsaturated carbonyl | Acid catalyst (e.g., HCl, Lewis acids) | More versatile than Skraup, uses pre-formed carbonyls. slideshare.netwikipedia.org |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Carbonyl with α-methylene | Acid or Base catalyst, Microwave irradiation, Ru-complexes | Convergent, milder conditions, good for diverse substitutions. nih.govsioc-journal.cn |
| Povarov Reaction | o-Aminophenol, Aldehyde, Dienophile | Lewis or Brønsted acid (e.g., AgOTf/TFA) | Multicomponent, high complexity generation in one pot. researchgate.netresearchgate.net |
An alternative to building the quinoline ring from scratch involves the functional group interconversion of a pre-existing, suitably substituted quinoline.
From 8-Aminoquinoline (B160924): The 8-hydroxy group can be installed by the diazotization of 8-aminoquinoline, followed by hydrolysis of the resulting diazonium salt. scispace.comrroij.com This method is valuable for synthesizing specific derivatives where the precursor, 8-aminoquinoline, is readily accessible.
From 8-Sulphonic Acid: Similarly, quinoline-8-sulfonic acid can be converted to 8-hydroxyquinoline through alkali fusion. scispace.comrroij.comresearchgate.net The sulfonic acid group can also serve as a blocking group. For example, 8-hydroxyquinoline-7-sulfonic acid can be used to direct substitution to other positions, after which the sulfonic acid group can be removed to unmask the C7 position for further functionalization. researchgate.net
Introduction of the Alkenyl Moiety at Position 7
Once the quinoline-8-ol core is obtained, the next critical step is the introduction of the oct-1-enyl group at the C7 position. This requires a regioselective C-C bond-forming reaction.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds. To introduce the alkenyl group at C7, a common strategy involves first halogenating the quinoline-8-ol at the 7-position (e.g., with N-bromosuccinimide to yield 7-bromo-8-hydroxyquinoline). rroij.com
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for this purpose. It involves the reaction of a 7-halo-8-hydroxyquinoline derivative with an alkenylboronic acid or ester in the presence of a palladium catalyst and a base. scispace.comrroij.comresearchgate.net For the synthesis of the target compound, this would involve coupling 7-bromo-8-hydroxyquinoline (after suitable protection of the hydroxyl group) with oct-1-en-1-ylboronic acid.
Olefin metathesis offers a direct route to form new carbon-carbon double bonds. mdpi.com Cross-metathesis, in particular, can be used to couple two different alkenes. organic-chemistry.org This strategy could be employed by first introducing a simpler, terminal alkene, such as an allyl or vinyl group, at the C7 position of the quinoline-8-ol.
This C7-alkenyl-8-hydroxyquinoline could then undergo a cross-metathesis reaction with a suitable olefin partner, such as 1-heptene, using a ruthenium-based catalyst like a Grubbs or Hoveyda-Grubbs catalyst. nih.govmdpi.com This reaction would forge the desired C7-(oct-1-enyl) bond. The modular nature of this approach allows for the synthesis of a wide variety of C7-alkenyl quinolines by simply changing the olefin coupling partner. nih.gov
Table 2: Methods for Introducing the C7-Alkenyl Group
| Method | Key Reactants | Catalyst/Reagents | Key Features |
|---|---|---|---|
| Suzuki Cross-Coupling | 7-Halo-8-hydroxyquinoline, Alkenylboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Reliable, high-yielding, requires pre-functionalization (halogenation). rroij.comresearchgate.net |
| Olefin Cross-Metathesis | 7-Alkenyl-8-hydroxyquinoline, Alkene partner | Ru catalyst (e.g., Grubbs, Hoveyda-Grubbs) | Modular, direct C=C bond formation, E/Z selectivity can be a challenge. nih.govrsc.org |
| Directed C-H Functionalization | 8-Substituted quinoline, Alkene | Transition metal catalyst (e.g., Rh, Ir, Ru) | Atom-economical, avoids pre-functionalization, regioselectivity is key. rsc.orgacs.org |
The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy in modern organic synthesis. mdpi.com For quinolines, the inherent electronics favor functionalization on the benzene ring over the pyridine ring. However, achieving regioselectivity at a specific C-H bond, such as C7, often requires a directing group.
The 8-amino group has been extensively used as a powerful directing group to functionalize the C7 position. researchgate.net While this would require starting with an 8-aminoquinoline derivative rather than an 8-hydroxyquinoline, a subsequent conversion of the amino to a hydroxyl group could complete the synthesis. Alternatively, methods for the direct, metal-free halogenation of 8-substituted quinolines at the C5 and C7 positions have been developed. rsc.org This provides a streamlined route to the halogenated intermediates required for cross-coupling reactions, bypassing the need for harsher, less selective halogenation methods. While direct C7-alkenylation of the 8-hydroxyquinoline itself remains a challenge, the development of new catalytic systems continues to advance this field. acs.org
Structure
3D Structure
Properties
Molecular Formula |
C17H21NO |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
7-[(E)-oct-1-enyl]quinolin-8-ol |
InChI |
InChI=1S/C17H21NO/c1-2-3-4-5-6-7-9-15-12-11-14-10-8-13-18-16(14)17(15)19/h7-13,19H,2-6H2,1H3/b9-7+ |
InChI Key |
QAKAQLXJQXWCOQ-VQHVLOKHSA-N |
Isomeric SMILES |
CCCCCC/C=C/C1=C(C2=C(C=CC=N2)C=C1)O |
Canonical SMILES |
CCCCCCC=CC1=C(C2=C(C=CC=N2)C=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 7 Oct 1 En 1 Yl Quinolin 8 Ol and Analogous Compounds
Introduction of the Alkenyl Moiety at Position 7
Condensation and Addition Reactions at C-7 (e.g., Aldol (B89426) Condensation Precursors, Mannich-type Reactions)
The introduction of substituents at the C-7 position of the quinoline (B57606) ring is a critical step in the synthesis of these compounds. Condensation and addition reactions are powerful tools for this purpose.
Aldol Condensation Precursors: The Friedländer synthesis, a type of aldol condensation, is a classic method for constructing the quinoline ring. iipseries.org It involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone. iipseries.orgcdnsciencepub.com This reaction proceeds through an aldol adduct, which then rapidly cyclizes and dehydrates to form the quinoline derivative. cdnsciencepub.com While direct C-7 functionalization using this method can be challenging, precursors for aldol-type condensations can be strategically employed. For instance, a suitably functionalized o-aminobenzaldehyde could be reacted with a ketone that would ultimately form the octenyl side chain.
Mannich-type Reactions: The Mannich reaction is a highly effective method for introducing aminomethyl groups onto the 8-hydroxyquinoline (B1678124) scaffold. mdpi.comnih.gov This three-component reaction involves an active hydrogen compound (in this case, 8-hydroxyquinoline, which is active at the C-7 position), an aldehyde (commonly formaldehyde), and a primary or secondary amine. mdpi.comresearchgate.net This reaction provides a straightforward route to 7-aminomethyl-8-hydroxyquinoline derivatives. nih.govnih.gov These derivatives can then potentially be further modified to introduce the desired octenyl group. The reaction conditions are generally mild, often carried out at room temperature or with gentle heating. nih.govresearchgate.net
For example, the reaction of 8-hydroxyquinoline with formaldehyde (B43269) and a secondary amine like morpholine (B109124) or piperidine (B6355638) yields the corresponding 7-aminomethylated product. acs.org The choice of amine and reaction conditions can be varied to optimize the yield and purity of the product. acs.org
Stereochemical Control in Alkenyl Group Synthesis (E/Z Isomerism)
The synthesis of the 7-(oct-1-en-1-yl) group requires control over the stereochemistry of the double bond, leading to either the (E)- or (Z)-isomer. Various synthetic strategies can be employed to achieve this control.
One approach involves Wittig-type reactions or Horner-Wadsworth-Emmons reactions, which are well-established methods for forming alkenes with good stereoselectivity. The choice of reagents and reaction conditions can influence the E/Z ratio of the product.
Another strategy is the use of cross-metathesis reactions. nih.gov For instance, a terminal alkene on the quinoline ring can be coupled with another terminal alkene using a Grubbs catalyst to form an internal alkene. While this method can be highly efficient, it may result in a mixture of E/Z isomers. nih.gov
Furthermore, stereoselective synthesis of nitro alkenes, which can be precursors to other functional groups, can be achieved by carefully controlling the reaction conditions. For example, the condensation of an aliphatic aldehyde with a nitroalkane can yield either the (E)- or (Z)-nitro alkene by adjusting the solvent and temperature. organic-chemistry.org
The table below summarizes some research findings related to stereochemical control in the synthesis of alkenyl groups.
| Reaction Type | Key Features | Stereoselectivity | Reference |
| Cross-Metathesis | Coupling of terminal alkenes using a Grubbs catalyst. | Can produce mixtures of E/Z isomers. | nih.gov |
| Nitroalkene Synthesis | Condensation of aliphatic aldehydes and nitroalkanes. | (E)- or (Z)-isomers can be selectively obtained by varying solvent and temperature. | organic-chemistry.org |
Derivatization Strategies of the 8-Hydroxyl Group
The 8-hydroxyl group of the quinoline ring is a versatile handle for further functionalization. Etherification and esterification are common strategies to modify this group, potentially altering the compound's properties.
Etherification: The 8-hydroxyl group can be converted to an ether through Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base to form an alkoxide, which then reacts with an alkyl halide. mdpi.comresearchgate.net For example, reacting 8-hydroxyquinoline with an alkyl halide in the presence of a base like potassium carbonate in a suitable solvent such as acetone (B3395972) can yield the corresponding 8-alkoxyquinoline. mdpi.com
Esterification: The 8-hydroxyl group can be readily esterified by reacting it with an acid chloride or anhydride (B1165640) in the presence of a base. mdpi.com This reaction can also be catalyzed by Brønsted-acidic ionic liquids based on the 8-hydroxyquinoline cation itself. atlantis-press.comresearchgate.net For instance, amino acid esters of 8-hydroxyquinoline have been synthesized by refluxing 8-hydroxyquinoline with an amino acid in acetonitrile. dergipark.org.tr
The following table provides examples of etherification and esterification reactions of 8-hydroxyquinoline.
| Reaction | Reagents and Conditions | Product | Reference |
| Etherification | Alkyl halide, K₂CO₃, Acetone, Reflux | 8-Alkoxyquinoline | mdpi.com |
| Esterification | Amino acid, HCl, Acetonitrile, Reflux | Amino acid-8-hydroxyquinoline ester | dergipark.org.tr |
| Esterification | n-Hexylic acid, Brønsted-acidic ionic liquid catalyst | Hexyl 8-quinolyl ether | atlantis-press.comresearchgate.net |
The octenyl chain attached at the C-7 position offers further opportunities for chemical modification. Functional group interconversion (FGI) is a key strategy in organic synthesis that allows for the transformation of one functional group into another. ub.eduorganic-chemistry.org
For instance, if the octenyl chain contains other functional groups, these can be manipulated. A hydroxyl group on the chain could be oxidized to a ketone or aldehyde, or converted to a leaving group for substitution reactions. ub.edu An ester group could be hydrolyzed to a carboxylic acid or reduced to an alcohol. These transformations can be achieved using a wide array of standard synthetic methods. kvmwai.edu.in
The specific reactions would depend on the nature of the functional groups present on the octenyl chain and the desired final product. These interconversions allow for the synthesis of a diverse range of analogs of 7-(oct-1-en-1-yl)quinolin-8-ol with varied properties.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. A full suite of NMR experiments would be required to unambiguously assign all proton and carbon signals and to confirm the connectivity of the octenyl side chain to the quinoline (B57606) core.
High-Resolution 1H NMR Analysis and Proton Assignment Techniques
A high-resolution ¹H NMR spectrum would provide the initial and most detailed information about the proton environment in 7-(Oct-1-en-1-yl)quinolin-8-ol. The spectrum would be expected to show distinct signals for the aromatic protons of the quinoline ring, the vinylic protons of the octenyl chain, and the aliphatic protons of the hexyl portion of the side chain.
Expected Chemical Shifts (δ) and Multiplicities:
Quinoline Protons: The aromatic region would display a set of signals corresponding to the five protons on the quinoline core. Based on data for other 7-substituted quinolin-8-ols, these protons would likely appear in the range of δ 7.0-9.0 ppm. uncw.edunih.gov The specific substitution at the 7-position would influence the precise chemical shifts and coupling patterns of H-5 and H-6.
Vinylic Protons: The two protons on the carbon-carbon double bond of the oct-1-en-1-yl group would be expected in the δ 5.0-6.5 ppm region. Their coupling constant (J-value) would be crucial in determining the stereochemistry (E/Z isomerism) of the double bond.
Aliphatic Protons: The protons of the hexyl chain attached to the double bond would resonate in the upfield region of the spectrum, typically between δ 0.8 and 2.5 ppm. The terminal methyl group would likely appear as a triplet around δ 0.9 ppm.
Hydroxyl Proton: The phenolic hydroxyl proton at the 8-position would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
Proton assignment would be facilitated by techniques such as homonuclear decoupling and by analyzing the coupling patterns (spin-spin splitting).
13C NMR Analysis for Carbon Skeleton Confirmation
The ¹³C NMR spectrum is essential for confirming the carbon framework of the molecule. It would show distinct signals for each of the 17 carbon atoms in this compound.
Expected Chemical Shift (δ) Ranges:
Quinoline Carbons: The nine carbon atoms of the quinoline ring would appear in the aromatic region, typically between δ 110-160 ppm. tsijournals.com The carbon bearing the hydroxyl group (C-8) and the carbon attached to the nitrogen (C-8a and C-2) would have characteristic chemical shifts.
Vinylic Carbons: The two carbons of the double bond would resonate in the δ 120-140 ppm range.
Aliphatic Carbons: The six carbons of the hexyl chain would be found in the upfield region of the spectrum, from approximately δ 14-40 ppm.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Quinoline H-2 | 8.8 - 9.0 | 148 - 150 |
| Quinoline H-3 | 7.3 - 7.5 | 121 - 123 |
| Quinoline H-4 | 8.0 - 8.2 | 136 - 138 |
| Quinoline H-5 | 7.5 - 7.7 | 127 - 129 |
| Quinoline H-6 | 7.2 - 7.4 | 117 - 119 |
| Quinoline C-7 | - | 138 - 140 |
| Quinoline C-8 | - | 150 - 153 |
| Quinoline C-4a | - | 128 - 130 |
| Quinoline C-8a | - | 139 - 141 |
| Vinylic H-1' | 6.0 - 6.5 | 130 - 135 |
| Vinylic H-2' | 5.0 - 5.5 | 125 - 130 |
| Alkyl Protons (H-3' to H-8') | 0.8 - 2.5 | 14 - 35 |
| Hydroxyl OH | Variable | - |
Note: These are predicted values based on known data for similar structures and should be confirmed by experimental data.
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
To definitively connect the proton and carbon signals and to establish the full structure, a series of two-dimensional (2D) NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity within the quinoline ring and along the octenyl side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. Crucially, it would show a correlation between the vinylic protons of the octenyl chain and C-7 of the quinoline ring, confirming the point of attachment.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the molecular composition. For C₁₇H₂₁NO, the expected exact mass would be calculated and compared to the experimental value.
Fragmentation Pathway Analysis
Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways of the molecule. The fragmentation pattern is a unique fingerprint of a molecule and can provide valuable structural information. For the quinolin-8-ol moiety, a characteristic fragment at m/z 145 is often observed. nist.gov The fragmentation of the octenyl side chain would also produce a series of characteristic losses, which would help to confirm its structure.
Interactive Data Table: Expected HRMS Data
| Parameter | Value |
| Molecular Formula | C₁₇H₂₁NO |
| Theoretical Exact Mass | 255.1623 |
| Expected M+H⁺ (ESI) | 256.1696 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the molecular structure of this compound by probing its fundamental vibrational modes. These two techniques are complementary; IR spectroscopy measures the absorption of infrared radiation by a molecule, which is dependent on changes in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on changes in polarizability. americanpharmaceuticalreview.com
For this compound, the spectra are interpreted by considering the characteristic vibrations of the three main structural components: the quinoline ring system, the hydroxyl group, and the octenyl side chain.
Quinoline Ring Vibrations: The aromatic quinoline core gives rise to a series of characteristic bands. C-H stretching vibrations of the aromatic rings typically appear in the 3100-3000 cm⁻¹ region. cdnsciencepub.com C=C and C=N stretching vibrations within the heterocyclic and benzene (B151609) rings are observed in the 1610-1450 cm⁻¹ range. mdpi.commdpi.com In-plane and out-of-plane ring deformation and bending modes, often referred to as "ring breathing," are found in the fingerprint region below 1400 cm⁻¹. cyberleninka.ruaip.org For instance, strong bands around 750-830 cm⁻¹ in related 8-HQ derivatives are assigned to C-H out-of-plane bending modes. cdnsciencepub.com
Hydroxyl Group Vibrations: The phenolic O-H group is a key feature. Its stretching vibration, ν(O-H), typically appears as a broad band in the 3400-3200 cm⁻¹ region in the IR spectrum, with its position and broadness being sensitive to hydrogen bonding. In many 8-hydroxyquinoline (B1678124) derivatives, an intramolecular hydrogen bond exists between the hydroxyl proton and the quinoline nitrogen atom. mdpi.comresearchgate.net The in-plane bending, δ(O-H), and out-of-plane bending, γ(O-H), modes are also characteristic.
Octenyl Side Chain Vibrations: The 7-(Oct-1-en-1-yl) substituent introduces vibrations associated with both its alkyl and alkenyl parts. Asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups occur in the 2960-2850 cm⁻¹ range. The C=C stretching vibration of the vinyl group is expected to appear around 1640 cm⁻¹. The C-H out-of-plane bending (wagging) of the vinyl group gives a characteristic band typically in the 1000-900 cm⁻¹ region.
Density Functional Theory (DFT) calculations are often employed to aid in the precise assignment of these vibrational modes by correlating experimental frequencies with computed values. aip.orgresearchgate.net The table below summarizes the expected key vibrational modes for this compound based on data from analogous structures.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Assignment | Technique |
| ν(O-H) | 3400 - 3200 (Broad) | O-H stretch (H-bonded) | IR |
| ν(C-H) aromatic | 3100 - 3000 | Quinoline C-H stretch | IR, Raman |
| ν(C-H) aliphatic | 2960 - 2850 | Octenyl CH₂, CH₃ stretch | IR, Raman |
| ν(C=C) alkenyl | ~1640 | C=C stretch | IR, Raman |
| ν(C=C), ν(C=N) | 1610 - 1450 | Quinoline ring stretch | IR, Raman |
| δ(O-H) | ~1520 | O-H in-plane bend | IR |
| δ(C-H) aliphatic | ~1465 | Octenyl CH₂ bend | IR |
| ν(C-O) | ~1280 | Phenolic C-O stretch | IR |
| γ(C-H) alkenyl | 1000 - 900 | C-H out-of-plane bend | IR |
| γ(C-H) aromatic | 830 - 750 | Quinoline C-H out-of-plane bend | IR |
Table 3.3.1: Expected Characteristic Vibrational Modes for this compound. Data is illustrative and based on typical values for 8-hydroxyquinoline derivatives. mdpi.comcdnsciencepub.commdpi.comresearchgate.net
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides crucial information about the frontier molecular orbitals and photophysical properties of a molecule. For this compound, this involves studying its behavior upon absorption of UV-Visible light and its subsequent emissive properties.
The UV-Vis absorption spectrum of this compound is dictated by the electronic structure of the 8-hydroxyquinoline chromophore. The spectra of 8-HQ derivatives typically exhibit multiple absorption bands in the UV and near-visible regions, which are assigned to specific electronic transitions. mdpi.comfrontiersin.org
The primary transitions observed are:
π→π* Transitions: These are high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic quinoline system. In 8-HQ derivatives, these transitions typically result in strong absorption bands in the 250-350 nm range. frontiersin.orgmdpi.com
n→π* Transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen heteroatoms) to a π* antibonding orbital. They are generally of lower intensity than π→π* transitions and appear at longer wavelengths, often as a shoulder on the main absorption band or as a distinct band in the 350-400 nm region. mdpi.com
The introduction of the 7-(Oct-1-en-1-yl) substituent is expected to modulate the energies of these transitions. The alkenyl group extends the conjugation of the quinoline system, which typically leads to a bathochromic (red) shift of the absorption maxima compared to the unsubstituted 8-HQ. researchgate.net Theoretical studies on related systems show that the Highest Occupied Molecular Orbital (HOMO) is often located on the phenoxide part of the molecule, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the pyridyl ring, confirming the charge-transfer character of the transitions. diva-portal.org
| Transition Type | Typical λmax Range (nm) | Description |
| π→π | ~260 - 280 | High-intensity absorption within the quinoline and benzene rings. |
| π→π | ~310 - 340 | Absorption related to the conjugated system of the entire molecule. |
| n→π* | ~360 - 400 | Lower-intensity absorption involving non-bonding electrons on N and O. |
Table 3.4.1.1: Typical Electronic Transitions and Absorption Maxima (λmax) for 8-Hydroxyquinoline Derivatives in a non-polar solvent. Values are illustrative. mdpi.comfrontiersin.orgmdpi.com
While many 8-hydroxyquinoline derivatives are highly fluorescent, particularly when complexed with metal ions, the fluorescence of 8-HQ itself is often weak in solution. mdpi.comrsc.org This quenching is frequently attributed to an efficient excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen, which provides a non-radiative decay pathway. rsc.org
Substituting the quinoline ring can significantly alter the fluorescence properties. Attaching the 7-(Oct-1-en-1-yl) group can influence the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. The extended conjugation from the octenyl group may shift the emission wavelength. Furthermore, the nature of the substituent can enhance or diminish the efficiency of non-radiative decay pathways like ESIPT. For example, in ether derivatives of 8-HQ where ESIPT is blocked, fluorescence intensity is significantly enhanced. mdpi.com Studies on other substituted quinolines show that the quantum yield can be finely tuned, with some derivatives reaching values up to 0.74 or higher. researchgate.net
| Compound | Solvent | λem (nm) | Quantum Yield (ΦF) | Reference |
| 8-Hydroxyquinoline (8-HQ) | Acetonitrile | ~392 | Low | mdpi.com |
| 8-Octyloxyquinoline | Acetonitrile | ~385 | High | mdpi.com |
| Substituted Pyrano-indolizine | DCM | 430-559 | 0.33 - 0.92 | xray.cz |
| Al(II) Complex of 2-Methyl-8-HQ | Solid State | - | 0.57 | ijcce.ac.ir |
Table 3.4.2.1: Illustrative Emission Wavelengths (λem) and Fluorescence Quantum Yields (ΦF) for 8-HQ and Related Compounds, demonstrating the effect of substitution and complexation.
Solvatochromism describes the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon arises from differential solvation of the ground and excited states of the molecule. The electronic spectra of this compound are expected to be sensitive to the polarity of the solvent environment.
In 8-hydroxyquinoline derivatives, the ground state is stabilized by polar solvents through dipole-dipole interactions. The excited state, which often has a larger dipole moment due to intramolecular charge transfer, is typically stabilized to an even greater extent. This differential stabilization leads to a change in the energy gap between the two states.
Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will lower the energy of the excited state more than the ground state. This results in a shift of the absorption and emission bands to longer wavelengths (a red shift).
Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar or more strongly stabilized by specific interactions (like hydrogen bonding) than the excited state, an increase in solvent polarity can lead to a shift to shorter wavelengths (a blue shift). mdpi.com
Studies on similar hydroxyquinoline derivatives have demonstrated solvatochromic shifts in both absorption and fluorescence spectra, providing information on the change in dipole moment upon excitation. mdpi.comresearchgate.net
| Solvent | Polarity Index (ET(30)) | λabs (nm) | λem (nm) |
| Chloroform | 39.1 | 306 | 392 |
| Acetonitrile | 45.6 | 305 | 392 |
| Methanol (B129727) | 55.4 | 307 | 405 |
Table 3.4.3.1: Solvatochromic Data for 8-Hydroxyquinoline, illustrating the effect of solvent polarity on absorption (λabs) and emission (λem) maxima. Data extracted from mdpi.com.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would reveal its exact molecular geometry, bond lengths, bond angles, and the nature of intermolecular interactions that dictate its crystal packing.
While specific crystallographic data for this compound is not available in the surveyed literature, the solid-state structures of numerous 8-hydroxyquinoline derivatives have been reported. xray.czresearchgate.netresearchgate.netnih.gov These studies reveal common structural motifs that are likely to be present in the crystal structure of the title compound:
Molecular Planarity: The quinoline ring system is largely planar. The conformation of the flexible octenyl chain would be determined by packing forces in the crystal lattice.
Hydrogen Bonding: A key interaction is the intramolecular O-H···N hydrogen bond between the hydroxyl group at position 8 and the quinoline nitrogen atom, which forms a stable six-membered ring. Intermolecular hydrogen bonds, if present, would also play a crucial role in the supramolecular assembly.
The table below presents representative crystallographic data for a related 7-substituted-8-hydroxyquinoline derivative to illustrate the type of information obtained from such an analysis.
| Parameter | Illustrative Data for 7-iodo-8-hydroxyquinoline |
| Chemical Formula | C₉H₆INO |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.8780(8) |
| b (Å) | 13.095(1) |
| c (Å) | 8.8957(9) |
| β (°) | 107.66(1) |
| Volume (ų) | 874.5 |
| Z (molecules/cell) | 4 |
Table 3.5.1: Representative Single-Crystal X-ray Diffraction Data for a 7-Substituted 8-Hydroxyquinoline Derivative. Data extracted from researchgate.net.
This structural information is invaluable for correlating solid-state properties with molecular architecture and for understanding how the molecule interacts with its environment at a fundamental level.
Computational Chemistry and Theoretical Investigations of 7 Oct 1 En 1 Yl Quinolin 8 Ol
Quantum Chemical Calculations
No published data is available on the optimized molecular geometry, bond lengths, bond angles, or conformational analysis of 7-(Oct-1-en-1-yl)quinolin-8-ol.
Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the corresponding energy gap for this compound have not been reported in the literature.
There is no available data regarding the charge distribution, Mulliken charges, Natural Bond Orbital (NBO) charges, or the calculated dipole moment for this compound.
Theoretical vibrational frequencies and the corresponding simulated Infrared (IR) and Raman spectra for this compound are not available in published research.
Information on the excited state properties, electronic transitions, or simulated absorption spectra derived from TD-DFT calculations for this compound has not been documented.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena
Theoretical Electronic Absorption and Emission Spectra Prediction
The prediction of electronic absorption and emission spectra through computational methods is crucial for understanding the photophysical properties of molecules like this compound. Time-dependent density functional theory (TD-DFT) is a widely used method for simulating UV-visible absorption spectra. researchgate.net These calculations can predict the maximum absorption wavelengths (λmax), which correspond to electronic transitions between molecular orbitals, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
For quinoline (B57606) derivatives, theoretical calculations have been shown to yield results that are comparable with experimental data. mdpi.com The choice of functional and basis set, such as B3LYP or CAM-B3LYP with 6-311++G**, is critical for accuracy. mdpi.com Solvation models, like the Polarizable Continuum Model (PCM), are often incorporated to simulate the influence of different solvents on the electronic spectra. researchgate.net Theoretical studies on similar 8-hydroxyquinoline (B1678124) derivatives indicate that structural changes, such as enhanced planarity, can lead to a red shift in the maximum absorption wavelength, which is associated with a decreased HOMO-LUMO energy gap. researchgate.net
Table 1: Predicted Spectroscopic Data for a Representative 8-Hydroxyquinoline Derivative (Note: This table is illustrative of typical data obtained for similar compounds, as specific data for this compound is not available in the cited literature.)
| Parameter | Computational Method | Predicted Value (in vacuo) | Predicted Value (in Ethanol) |
|---|---|---|---|
| Absorption λmax (nm) | TD-DFT/CAM-B3LYP/6-311++G | ~320 nm | ~325 nm |
| Emission λmax (nm) | TD-DFT/CAM-B3LYP/6-311++G | ~450 nm | ~460 nm |
| HOMO-LUMO Gap (eV) | DFT/B3LYP/6-311++G** | ~4.5 eV | ~4.4 eV |
Investigation of Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms
Molecules containing both a proton donor (like the 8-hydroxyl group) and a proton acceptor (the quinoline nitrogen) in proximity can undergo Excited State Intramolecular Proton Transfer (ESIPT). This process involves the transfer of a proton in the electronically excited state, leading to the formation of a transient tautomer with distinct fluorescence properties, often characterized by a large Stokes shift. rsc.orgrsc.org
For this compound, the ESIPT process would involve the transfer of the hydroxyl proton to the quinoline nitrogen. Computational studies on similar systems, such as 7-hydroxyquinoline, have shown that this process can be mediated by solvent molecules and requires significant solvent reorganization. nih.gov The presence of an intramolecular hydrogen bond in the ground state facilitates this transfer upon photoexcitation. Theoretical models can map the potential energy surface of both the ground and excited states to identify the reaction pathway and the energy barrier for the proton transfer. The resulting keto-tautomer is often responsible for the observed fluorescence emission from a lower energy state, explaining the large separation between absorption and emission peaks. rsc.org
Advanced Chemical Bonding Analysis
To gain a deeper understanding of the bonding and electronic structure of this compound, several advanced computational analyses can be employed.
Electron Localization Function (ELF): The ELF is a function of spatial coordinates that provides a quantitative description of electron pairing in a molecule. jussieu.frjussieu.fr It maps regions of space where the probability of finding an electron pair is high, such as covalent bonds, lone pairs, and atomic cores. researchgate.net For this compound, an ELF analysis would visually distinguish the covalent bonds within the quinoline ring and the octenyl chain, as well as the lone pair regions on the oxygen and nitrogen atoms, providing a clear picture of its electronic structure. researchgate.net
Non-Covalent Interactions (NCI) Analysis: The NCI index is a tool used to identify and visualize non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, based on the electron density and its derivatives. nih.govnih.gov For the title compound, NCI analysis can reveal the nature and strength of the intramolecular hydrogen bond between the 8-hydroxyl group and the quinoline nitrogen. It can also map weaker van der Waals interactions within the flexible octenyl side chain, which influence its conformational preferences. eurjchem.com
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide detailed information on the conformational dynamics and intermolecular interactions of a molecule like this compound in various environments, such as in solution. nih.govjchemlett.com
Chemical Reactivity and Selectivity Prediction
Fukui Functions and Local Reactivity Descriptors
Conceptual Density Functional Theory (DFT) provides a framework for predicting chemical reactivity through various descriptors. d-nb.info The Fukui function, f(r), is a key local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govchemrxiv.org
The Fukui function is calculated from changes in electron density as an electron is added or removed. vub.be
f+(r) indicates the propensity of a site for a nucleophilic attack (attack by an electron donor).
f-(r) indicates the propensity for an electrophilic attack (attack by an electron acceptor).
f0(r) indicates susceptibility to radical attack.
For this compound, calculating the condensed Fukui functions for each atom would allow for the prediction of its chemical behavior. It is expected that the nitrogen and oxygen atoms would be susceptible to electrophilic attack, while specific carbon atoms in the quinoline ring and the double bond of the octenyl chain would be the likely sites for nucleophilic attack. grafiati.com
Table 2: Illustrative Fukui Function Indices for Reactive Sites (Note: This table presents hypothetical, representative values to illustrate how local reactivity is quantified, as specific data for this compound is not available in the cited literature.)
| Atomic Site | f+(r) (for Nucleophilic Attack) | f-(r) (for Electrophilic Attack) |
|---|---|---|
| N1 (Quinoline) | 0.05 | 0.18 |
| O8 (Hydroxyl) | 0.03 | 0.25 |
| C2 (Quinoline) | 0.15 | 0.04 |
| Cα (Octenyl) | 0.12 | 0.09 |
Activation-Strain Model of Chemical Reactivity for Reaction Pathways
The Activation-Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful tool for analyzing the energy barriers of chemical reactions. rsc.orgresearchgate.net It deconstructs the potential energy surface along a reaction coordinate (ζ) into two components: the strain energy (ΔEstrain(ζ)) and the interaction energy (ΔEint(ζ)). rsc.org
ΔE(ζ) = ΔEstrain(ζ) + ΔEint(ζ)
Strain Energy (ΔEstrain): This term represents the energy required to deform the reactants from their equilibrium geometries into the geometries they adopt at a specific point along the reaction pathway. springernature.comnih.gov
Interaction Energy (ΔEint): This term accounts for the stabilizing interactions (electrostatic, orbital, etc.) between the deformed reactants. nih.gov
By applying the ASM to potential reactions involving this compound, such as electrophilic addition to the octenyl chain or substitution on the quinoline ring, one can gain a fundamental understanding of the factors controlling the reaction's activation barrier. springernature.com For example, the analysis can reveal whether a high reaction barrier is due to the high energetic cost of distorting the molecule (high strain) or due to weak interactions between the reactants. This insight is invaluable for rationally designing new reactions and catalysts. researchgate.netrsc.org
Aromaticity Assessment of the Quinoline Heterocycle and Its Derivatives
The concept of aromaticity is fundamental to understanding the stability, reactivity, and electronic properties of cyclic, planar molecules with delocalized π-electron systems. The quinoline scaffold, a cornerstone in medicinal chemistry, is an aromatic heterocyclic compound comprising a benzene (B151609) ring fused to a pyridine (B92270) ring. This fusion results in a 10 π-electron system, conforming to Hückel's rule (4n+2 π electrons, where n=2), which underpins its aromatic character. However, the distribution of π-electron density across the bicyclic structure is not uniform, leading to variations in the local aromaticity of the individual rings. Computational chemistry provides powerful tools to quantify these nuances, offering insights into how structural modifications, such as the introduction of substituents in this compound, modulate the aromatic character of the parent heterocycle.
Theoretical investigations into the aromaticity of quinoline derivatives predominantly employ a suite of well-established computational indices. Among the most common are geometry-based methods like the Harmonic Oscillator Model of Aromaticity (HOMA) and magnetic criteria such as the Nucleus-Independent Chemical Shift (NICS).
HOMA (Harmonic Oscillator Model of Aromaticity): This index evaluates aromaticity based on the degree of bond length equalization within a ring, comparing it to an ideal aromatic system. HOMA values range from 0 (non-aromatic) to 1 (fully aromatic, as in benzene). mdpi.com
NICS (Nucleus-Independent Chemical Shift): This magnetic index calculates the absolute magnetic shielding at a specific point, typically the center of a ring (NICS(0)) or slightly above it (NICS(1)). mdpi.com A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity, with more negative values signifying stronger aromatic character. mdpi.com
Studies on the unsubstituted quinoline core reveal a distinct difference in the aromaticity of its two constituent rings. The carbocyclic (benzene) ring consistently exhibits a higher degree of aromaticity than the heterocyclic (pyridine) ring. This is attributed to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which perturbs the delocalization of the π-electrons.
For the specific case of this compound, the aromaticity of the core 8-hydroxyquinoline system is further influenced by its substituents. The hydroxyl (-OH) group at position 8 and the octenyl group at position 7 are located on the carbocyclic ring. A detailed computational study on substituted 8-hydroxyquinolines provides benchmark HOMA values for the parent 8-hydroxyquinoline structure. nih.gov In its non-hydrogen-bonded form, the phenolic (benzene-type) ring has a HOMA value of 0.820, while the pyridine ring has a value of 0.771, both indicating a reduction in aromaticity compared to ideal benzene (HOMA ≈ 1.0). nih.gov
The substituents in this compound are expected to further modulate this electronic landscape.
The 8-hydroxyl group: As a substituent, the -OH group is a strong π-donor through resonance and an inductive electron-withdrawer. Its net effect is electron-donating, which generally increases the electron density of the attached aromatic ring. lumenlearning.com
The 7-(Oct-1-EN-1-YL) group: This substituent can be analyzed by its components. The long alkyl chain is a weak inductive electron donor. The vinyl group (-CH=CH-) can act as an electron-donating group through resonance, further contributing electron density to the quinoline system.
The combined electron-donating effects of the hydroxyl and octenyl groups at positions 8 and 7, respectively, are predicted to increase the electron density in the carbocyclic ring. This increase in electron density would likely lead to a slight modification of the bond lengths and, consequently, a change in the ring's aromaticity. While specific computational data for this compound is not available, the established principles of substituent effects allow for a qualitative prediction. The increased electron donation into the benzene-type ring may slightly decrease its HOMA value, reflecting a greater deviation from the bond length uniformity of benzene itself. Conversely, the magnetic properties, as measured by NICS, would be expected to become more negative, indicating an enhanced ring current.
The following tables summarize the established and predicted aromaticity indices for relevant compounds, providing a comparative framework for understanding the electronic nature of this compound.
Table 1: Comparative HOMA Values for Quinoline and Related Structures
| Compound/Ring | Pyridine Ring HOMA | Phenolic/Benzene Ring HOMA | Reference |
| Benzene | N/A | ~1.000 | nih.gov |
| Quinoline | 0.999 | 1.000 | nih.gov |
| 8-Hydroxyquinoline | 0.771 | 0.820 | nih.gov |
| This compound | ~0.77 | ~0.81 | Predicted |
| Predicted values are qualitative estimates based on substituent effect principles. |
Table 2: Comparative NICS(1) Values for Aromatic Systems
| Compound/Ring | NICS(1) (ppm) | Reference |
| Benzene | -10.20 | mdpi.com |
| 7-chloro-substituted quinolines (Benzene ring) | ~ -10.0 | mdpi.com |
| 7-chloro-substituted quinolines (Pyridine ring) | ~ -7.5 to -8.5 | mdpi.com |
| This compound (Benzene ring) | < -10.20 | Predicted |
| This compound (Pyridine ring) | ~ -8.0 | Predicted |
| Predicted values are qualitative estimates based on substituent effect principles, suggesting a potentially stronger ring current in the substituted benzene ring due to electron-donating groups. |
Coordination Chemistry and Metal Complexation Studies
Chelation Behavior of 7-(Oct-1-EN-1-YL)quinolin-8-OL as a Ligand
The coordination behavior of this compound is fundamentally governed by the foundational chelating motif of the 8-hydroxyquinoline (B1678124) scaffold. This scaffold is renowned for its ability to form stable complexes with a vast array of metal ions. nih.govescholarship.org
This compound functions as a classic bidentate ligand. purdue.edulibretexts.org Upon deprotonation of the hydroxyl group, it coordinates to a metal center through the lone pair of electrons on the phenolic oxygen and the heterocyclic nitrogen atom of the quinoline (B57606) ring. nih.govresearchgate.net This dual coordination forms a stable five-membered chelate ring, a structural feature that significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with analogous monodentate ligands. nih.govmdpi.com This phenomenon, known as the chelate effect, is a hallmark of 8-hydroxyquinoline and its derivatives. The molecule acts as a monobasic bidentate agent, typically binding to metal ions to form neutral complexes with a 2:1 ligand-to-metal stoichiometry (ML₂), although other stoichiometries are also possible depending on the metal's coordination number and oxidation state. scirp.orgscirp.org
The introduction of an octenyl substituent at the C-7 position of the quinoline ring significantly modifies the ligand's physicochemical properties, which in turn influences its metal binding affinity and selectivity.
Steric Effects : The bulky octenyl group can introduce steric hindrance around the coordination site. This steric bulk may influence the geometry of the resulting metal complex and could potentially favor coordination with smaller metal ions or those that can adopt distorted geometries to accommodate the ligand.
Electronic Effects : While alkyl and alkenyl groups are generally considered electron-donating through inductive effects, this influence on the aromatic system of the quinoline ring is modest. However, such substitutions can subtly alter the electron density at the nitrogen and oxygen donor atoms, thereby fine-tuning the pKa of the ligand and the stability constants of its metal complexes.
Lipophilicity : The long hydrocarbon chain of the octenyl group dramatically increases the lipophilicity (fat-solubility) of the ligand. nih.gov This enhanced lipophilicity is a critical feature, as it increases the solubility of the metal complexes in nonpolar organic solvents and facilitates their transport across biological membranes. This property is particularly relevant in applications such as solvent extraction of metals and the biological activity of the complexes. The increased lipophilic character can enhance the stability of the complex in non-aqueous environments and influence the selectivity of the ligand for certain metal ions based on the principle of "like dissolves like."
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound follows well-established procedures for 8-hydroxyquinoline derivatives, typically involving the reaction of the ligand with a suitable metal salt in a common solvent.
Complexes of this compound with various transition metals can be readily synthesized. The general procedure involves dissolving the ligand in a solvent such as ethanol, methanol (B129727), or a chloroform-water mixture. scirp.orgresearchgate.net A solution of the corresponding metal salt (e.g., zinc acetate, copper(II) sulfate, nickel(II) chloride) is then added to the ligand solution. The reaction is often carried out with stirring, and the pH may be adjusted with a base like sodium hydroxide (B78521) or ammonia (B1221849) to facilitate the deprotonation of the ligand's hydroxyl group, which is essential for coordination. scirp.org The resulting metal complex, often being less soluble than the reactants, precipitates from the solution and can be isolated by filtration, washed, and dried. researchgate.netresearchgate.net The stoichiometry of the most common complexes formed with divalent metal ions like Zn(II), Cu(II), and Ni(II) is typically 1:2 (Metal:Ligand), resulting in neutral M(C₁₇H₂₀NO)₂ species. scirp.orgresearchgate.net
The formation of metal complexes with this compound is accompanied by distinct changes in its spectroscopic properties, which serve as definitive evidence of coordination. researchgate.net
UV-Visible Spectroscopy : The UV-Vis spectrum of the free ligand in a solvent like methanol typically displays absorption bands corresponding to π-π* and n-π* electronic transitions within the quinoline ring system. researchgate.netresearchgate.net Upon complexation with a metal ion, these bands often undergo a bathochromic shift (a shift to longer wavelengths) and may change in intensity. scirp.orgscirp.org This shift is indicative of the perturbation of the electronic structure of the quinoline ring upon coordination to the metal center.
Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for confirming complexation. The spectrum of the free ligand shows a characteristic broad absorption band in the 3400-3000 cm⁻¹ region, corresponding to the O-H stretching vibration of the phenolic group. This band disappears completely upon deprotonation and coordination to the metal ion. researchgate.netresearchgate.net Furthermore, the C-O stretching vibration (around 1280 cm⁻¹) and the C=N stretching vibration (around 1580 cm⁻¹) of the quinoline ring typically shift to different frequencies upon complexation. nih.gov In the far-infrared region, new, weaker bands appear which are attributed to the M-O and M-N stretching vibrations, providing direct evidence of bond formation between the metal and the ligand's donor atoms. researchgate.net
Table 1: Typical Infrared Spectral Changes upon Complexation of 8-Hydroxyquinoline Derivatives
| Vibrational Mode | Approx. Frequency in Free Ligand (cm⁻¹) | Change Upon Complexation |
|---|---|---|
| O-H stretch (phenolic) | 3400-3000 (broad) | Disappears |
| C=N stretch (ring) | ~1580 | Shifts to lower or higher frequency |
| C-O stretch (phenolic) | ~1280 | Shifts to higher frequency |
| M-O stretch | N/A | Appears (~500-400) |
| M-N stretch | N/A | Appears (~400-300) |
Nuclear Magnetic Resonance (NMR) Spectroscopy : In the ¹H NMR spectrum, the signal for the phenolic proton, which is present in the free ligand, vanishes upon complexation. The signals for the protons on the quinoline ring, particularly those close to the nitrogen and oxygen atoms, experience shifts due to the electronic changes and the magnetic anisotropy induced by the metal ion. nih.gov
Mass Spectrometry : Mass spectrometry is used to determine the molecular weight and confirm the stoichiometry of the complexes. Techniques like electrospray ionization mass spectrometry (ESI-MS) can identify molecular ions corresponding to species such as [M(L)₂ + H]⁺ or other fragments, confirming the formation of the expected metal-ligand complex. mdpi.comresearchgate.net
These studies reveal that the coordination geometry around the central metal ion is highly dependent on the nature of the metal itself. For instance:
Copper(II) complexes often adopt a square-planar or a distorted octahedral geometry.
Zinc(II) can form four-coordinate tetrahedral complexes or five-coordinate trigonal bipyramidal structures. nih.gov
Nickel(II) commonly forms six-coordinate octahedral complexes, often incorporating additional ligands like water molecules. researchgate.net
In a typical ML₂ complex, the two bidentate ligands arrange themselves around the metal center. For example, X-ray analysis of a Zn(II) complex with a similar ligand, 7-nonyl-8-hydroxyquinaldine, revealed a mononuclear, four-coordinate structure with a distorted tetrahedral geometry around the zinc atom. researchgate.net In such structures, the Zn-O bond lengths are typically around 1.95 Å and the Zn-N bond lengths are around 2.05 Å. The bite angle of the ligand (O-M-N) is usually close to 90°, consistent with the formation of a stable five-membered chelate ring. nih.govresearchgate.net The long C-7 substituent, such as the octenyl chain, would extend away from the coordination sphere, influencing the crystal packing and intermolecular interactions in the solid state.
Theoretical Modeling of Metal-Ligand Interactions and Complex Stability
The nature of the substituent on the quinoline ring can significantly influence the electronic properties of the ligand and, consequently, the stability of its metal complexes. An alkyl group, such as the octenyl group in this compound, is generally considered to be electron-donating. This electron-donating effect can increase the electron density on the quinoline ring system, thereby enhancing the basicity of the nitrogen and oxygen donor atoms. An increase in the basicity of the ligand's donor sites generally leads to the formation of more stable metal complexes.
The stability of metal chelates is a critical aspect explored through theoretical modeling. Stability constants, which quantify the equilibrium of complex formation in solution, can be correlated with the electronic properties of the ligands. While experimental determination of stability constants is common, theoretical calculations can provide a deeper understanding of the factors governing complex stability. For instance, studies on various substituted 8-hydroxyquinolines have demonstrated a relationship between the ligand's basicity and the stability of the resulting metal complexes. mcmaster.ca
Theoretical models can also be used to analyze the frontier molecular orbitals (HOMO and LUMO) of the ligand and its metal complexes. The energies of these orbitals are crucial in understanding the electronic transitions and the charge transfer interactions that occur upon complex formation. nih.gov For instance, substitution at the 5 and 7 positions of the 8-hydroxyquinoline ring has been shown to lower the energies of both the HOMO and LUMO. elsevierpure.com This modulation of the electronic structure can impact the reactivity and photophysical properties of the metal complexes.
The interaction energy between the metal and the ligand is another key parameter that can be calculated using theoretical methods. This energy is a direct measure of the strength of the metal-ligand bond. For example, DFT studies on the adsorption of 8-hydroxyquinoline derivatives on metal surfaces have quantified the adsorption energies, revealing the strength of the interaction. rsc.org In discrete metal complexes, similar calculations can be performed to compare the stability of complexes with different metal ions or different substituted ligands.
In the absence of direct computational data for this compound, the following tables provide representative theoretical data for metal complexes of the parent 8-hydroxyquinoline to illustrate the type of information that can be obtained from such studies.
Table 1: Calculated Bond Lengths in a Representative Metal-(8-Hydroxyquinolinate) Complex
| Bond | Calculated Bond Length (Å) |
| Metal-Oxygen | 2.05 |
| Metal-Nitrogen | 2.10 |
| C-O | 1.35 |
| C-N | 1.38 |
Note: The values in this table are illustrative and represent typical bond lengths found in theoretical studies of first-row transition metal complexes with 8-hydroxyquinoline.
Table 2: Theoretical Stability Constants (log β) for Selected Divalent Metal Complexes with 8-Hydroxyquinoline Derivatives
| Metal Ion | 8-Hydroxyquinoline | 7-Nitroso-8-Hydroxyquinoline-5-Sulfonate |
| Mn(II) | 7.4 | 4.9 |
| Fe(II) | 8.0 | 6.5 |
| Co(II) | 9.5 | 6.5 |
| Ni(II) | 10.7 | 6.2 |
| Cu(II) | 12.2 | 7.8 |
| Zn(II) | 8.8 | 5.5 |
Data for 7-Nitroso-8-Hydroxyquinoline-5-Sulfonate is derived from experimental studies and is included for comparison to illustrate the effect of substituents on complex stability. koreascience.kr The values for 8-hydroxyquinoline are representative.
The theoretical modeling of metal-ligand interactions provides invaluable insights into the coordination chemistry of 8-hydroxyquinoline derivatives. While specific computational studies on this compound are yet to be reported, the established principles and methodologies applied to related compounds offer a strong foundation for predicting its behavior and the stability of its metal complexes. The electron-donating nature of the 7-octenyl substituent is expected to enhance the ligand's coordination ability, leading to the formation of stable metal chelates.
Advanced Chemical Applications in Materials Science
Development as Fluorescent Chemosensors for Metal Ions
Quinoline (B57606) derivatives, particularly those incorporating the 8-hydroxyquinoline (B1678124) scaffold, are well-regarded for their ability to act as fluorescent chemosensors for metal ions. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group in 7-(Oct-1-en-1-yl)quinolin-8-ol form a bidentate chelation site. The binding of a metal ion to this site can significantly alter the photophysical properties of the molecule, leading to a detectable change in its fluorescence.
This change can manifest as either fluorescence enhancement ("turn-on") or quenching ("turn-off"). For instance, the chelation can suppress the photoinduced electron transfer (PET) process, which is a common non-radiative decay pathway, resulting in a significant increase in fluorescence intensity. Conversely, the presence of paramagnetic metal ions can lead to fluorescence quenching.
Research on analogous 8-hydroxyquinoline derivatives has demonstrated high selectivity and sensitivity for various metal ions, including zinc (Zn²⁺), copper (Cu²⁺), and mercury (Hg²⁺). For example, a quinoline-based sensor showed a 317-fold fluorescence enhancement upon binding with Zn²⁺ in an aqueous buffer solution. The detection limit for Zn²⁺ was found to be 4.48 μM, which is well below the guideline set by the World Health Organization (WHO) for drinking water. The long octenyl chain in this compound can enhance its solubility in non-polar environments and its interaction with biological membranes, potentially expanding its applicability in environmental and biological sensing.
Table 1: Performance of Quinoline-Based Fluorescent Chemosensors for Metal Ions
| Sensor Type | Target Ion | Response | Fold Enhancement | Detection Limit | Reference |
|---|---|---|---|---|---|
| Quinoline derivative | Zn²⁺ | Turn-on | 317 | 4.48 μM | |
| 8-Hydroxyquinoline benzoate | Hg²⁺, Cu²⁺ | Turn-on | Prominent | Not specified |
Potential as Electron Carriers in Organic Electronic Devices (e.g., Organic Light-Emitting Diodes - OLEDs)
The 8-hydroxyquinoline moiety is a classic component in the development of organic light-emitting diodes (OLEDs), most notably in the form of its aluminum complex, Tris(8-hydroxyquinolinato)aluminium (Alq₃). These compounds often serve as electron transport or emissive materials. Quinoline derivatives are recognized as promising materials for the emission layer of OLEDs.
The potential of this compound in this field stems from the electronic properties of its quinoline core. The presence of the electron-withdrawing pyridine ring facilitates electron injection and transport. Recent studies on bis(8-hydroxyquinoline) zinc derivatives featuring a styryl (phenylethenyl) group have demonstrated their utility in OLEDs, producing strong yellow electroluminescence. The styryl group is structurally analogous to the octenyl group in this compound, suggesting that the latter could also exhibit favorable properties for OLED applications.
The long, flexible octenyl chain could offer advantages in terms of processability, potentially improving the solubility of the compound in organic solvents used for device fabrication via spin-coating or inkjet printing. This could lead to the formation of more uniform and stable thin films, which are crucial for efficient OLED performance.
Table 2: Electroluminescent Properties of OLEDs Based on Styryl-Substituted Bis(8-hydroxyquinoline) Zinc Derivatives
| Active Layer | Maximum Emission Wavelength (λELmax) | Maximum Brightness | Maximum Current Efficiency | Turn-on Voltage | Reference |
|---|---|---|---|---|---|
| ZnStq_H:PVK | 590 nm | Not specified | Not specified | Not specified | |
| ZnStq_Cl:PVK | 587 nm | Not specified | Not specified | Not specified |
Evaluation as Corrosion Inhibitors in Material Protection Systems
Quinoline derivatives have been extensively investigated as corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
The adsorption process is facilitated by the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the quinoline ring system. These features allow the molecule to interact with the vacant d-orbitals of the metal atoms. This compound possesses both the nitrogen and oxygen atoms of the 8-hydroxyquinoline core and the π-electrons of the aromatic rings and the octenyl double bond, making it a promising candidate for a corrosion inhibitor.
Studies on similar quinoline derivatives have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The inhibition efficiency of these compounds generally increases with their concentration. The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm. The long octenyl chain of this compound could potentially enhance its protective properties by creating a more hydrophobic and dense barrier on the metal surface.
Table 3: Inhibition Efficiency of Quinoline Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration | Inhibition Efficiency (%) | Inhibition Type | Reference |
|---|---|---|---|---|
| 5-(azidomethyl)quinolin-8-ol (8QN3) | 5 x 10⁻³ M | 90 | Mixed |
Role as Precursors and Intermediates in Advanced Organic Synthesis
The this compound molecule is a versatile platform for the synthesis of more complex structures due to the reactivity of its constituent parts. The 8-hydroxyquinoline core itself is a common starting material in multi-step organic syntheses.
The hydroxyl group at the 8-position can undergo reactions such as oxidation to form ketones or N-oxides. The octenyl side chain offers several avenues for chemical modification. The double bond can participate in various addition reactions, allowing for the introduction of new functional groups. For example, it can be hydrogenated to the corresponding saturated alkyl chain or undergo oxidation to form diols or epoxides. Nucleophilic substitution reactions are also a possibility for modifying the side chain.
Furthermore, the quinoline ring system can be subjected to electrophilic substitution reactions, although the specific positions of substitution will be directed by the existing substituents. The ability to functionalize both the quinoline core and the side chain makes this compound a valuable intermediate for creating a library of new compounds with tailored properties for various applications.
Applications in Dye Chemistry and Organic Solar Cells
Quinoline derivatives are gaining traction as materials for third-generation photovoltaics, particularly in dye-sensitized solar cells (DSSCs). In a DSSC, a molecular dye (sensitizer) absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), initiating the generation of an electric current.
The suitability of a compound as a dye sensitizer (B1316253) depends on several factors, including its absorption spectrum, the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and its ability to adsorb onto the semiconductor surface. This compound, with its extended π-conjugation system, is expected to absorb light in the visible region of the electromagnetic spectrum.
For efficient electron injection, the LUMO of the dye must be higher in energy (less negative) than the conduction band of the semiconductor. For effective dye regeneration, the HOMO must be lower in energy (more negative) than the redox potential of the electrolyte. Theoretical studies on new quinoline-derivative dyes have shown that it is possible to tune these energy levels by modifying the molecular structure. The octenyl chain in this compound could help to prevent dye aggregation on the TiO₂ surface, which can be detrimental to cell performance.
Table 4: Key Parameters for Quinoline-Based Dyes in Solar Cell Applications
| Parameter | Desired Characteristic for DSSC | Relevance |
|---|---|---|
| Absorption Spectrum | Broad absorption in the visible range | Efficient light harvesting |
| LUMO Energy Level | Above the conduction band of TiO₂ (~ -3.9 eV) | Facilitates electron injection |
| HOMO Energy Level | Below the redox potential of the I⁻/I₃⁻ electrolyte | Enables efficient dye regeneration |
| Molecular Structure | Presence of anchoring groups (e.g., -OH, -COOH) | Strong adsorption to the semiconductor surface |
Future Research Directions and Unexplored Avenues
Novel Stereoselective Synthetic Pathways for Alkenyl Quinoline-8-ols
The geometry of the double bond in the octenyl substituent of 7-(Oct-1-en-1-yl)quinolin-8-ol is a critical determinant of its physicochemical properties and potential applications. Future research should prioritize the development of novel stereoselective synthetic routes to afford precise control over the E and Z isomers. While classical methods may yield mixtures, modern catalytic approaches could provide access to isomerically pure compounds.
One promising avenue is the application of cross-metathesis reactions. nih.gov A modular approach using a readily available 7-alkenyl-quinolin-8-ol precursor and an appropriate alkene coupling partner in the presence of a suitable catalyst, such as a Grubbs-type ruthenium catalyst, could offer a direct and efficient route to the desired product with high stereoselectivity. nih.gov The choice of catalyst and reaction conditions would be crucial in dictating the isomeric ratio.
Another area ripe for exploration is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. These methods would involve the synthesis of a 7-halo-quinolin-8-ol intermediate and its subsequent reaction with an appropriate octenylboronic acid (or ester) or octenylstannane, respectively. The stereochemistry of the resulting double bond would be largely determined by the stereochemistry of the alkenyl coupling partner, which can often be prepared with high isomeric purity.
These advanced synthetic strategies would not only provide access to pure isomers of this compound but also enable the synthesis of a diverse library of related 7-alkenyl-quinolin-8-ols with varying chain lengths and functionalities.
| Synthetic Strategy | Potential Advantages | Key Considerations |
| Cross-Metathesis | Modular, direct, potentially high stereoselectivity. nih.gov | Catalyst selection, optimization of reaction conditions to control E/Z ratio. |
| Suzuki Coupling | Mild reaction conditions, high functional group tolerance, commercially available reagents. | Synthesis of stereodefined octenylboronic acid/ester. |
| Stille Coupling | High yields, tolerance of a wide range of functional groups. | Toxicity of organotin reagents, synthesis of stereodefined octenylstannane. |
Exploration of Functional Group Transformations on the Octenyl Chain
The octenyl chain of this compound presents a versatile platform for a variety of functional group transformations, allowing for the fine-tuning of the molecule's properties. Future research should delve into a systematic exploration of these transformations to create a diverse range of derivatives with tailored characteristics.
Key areas of investigation could include:
Oxidation Reactions: The double bond can be subjected to various oxidation reactions. For instance, epoxidation would yield an epoxide derivative, which could serve as a reactive intermediate for further modifications. Dihydroxylation would lead to the corresponding diol, potentially increasing the molecule's polarity and hydrogen bonding capabilities. Oxidative cleavage of the double bond would result in the formation of a 7-formyl or 7-carboxy-quinolin-8-ol derivative, providing a handle for further conjugation.
Reduction Reactions: Selective hydrogenation of the double bond would yield the corresponding saturated alkyl derivative, 7-octylquinolin-8-ol. This would allow for a direct comparison of the electronic and steric effects of an alkenyl versus an alkyl chain on the properties of the quinolin-8-ol core.
Addition Reactions: The double bond is susceptible to a range of electrophilic and radical addition reactions. Halogenation, hydrohalogenation, and the addition of thiols or amines could be explored to introduce new functional groups onto the octenyl chain. These modifications could significantly impact the molecule's solubility, lipophilicity, and metal-binding properties.
A comprehensive study of these transformations would generate a library of novel compounds with diverse functionalities, paving the way for structure-activity relationship studies and the identification of derivatives with enhanced performance in specific applications.
Advanced Spectroscopic Probes for Dynamic Chemical Processes
The intrinsic fluorescence of the quinolin-8-ol scaffold makes it an excellent candidate for the development of advanced spectroscopic probes. nih.gov The presence of the long octenyl chain in this compound could be exploited to create probes that can interact with and report on dynamic chemical and biological processes, particularly within lipophilic environments such as cell membranes.
Future research should focus on designing and synthesizing fluorescent probes based on this scaffold for the detection of specific analytes. For example, the quinolin-8-ol moiety is a well-known chelator for various metal ions, including Zn²⁺. nih.gov The octenyl chain could enhance the probe's ability to permeate cell membranes, allowing for the intracellular detection of these ions. The binding of a metal ion to the quinolin-8-ol core would likely lead to a change in the fluorescence properties of the molecule, providing a measurable signal. scispace.com
Furthermore, modifications to the octenyl chain, as described in the previous section, could be used to introduce recognition elements for other target molecules. For instance, the attachment of a specific receptor unit to the chain could lead to the development of probes for biomolecules such as proteins or nucleic acids. The dynamic interaction between the probe and its target could be monitored through changes in fluorescence intensity, lifetime, or emission wavelength.
| Potential Application | Design Strategy | Expected Outcome |
| Intracellular Metal Ion Sensing | Utilize the inherent metal-chelating ability of the quinolin-8-ol core and the membrane-permeable nature of the octenyl chain. nih.gov | Changes in fluorescence upon metal ion binding, enabling quantification of intracellular concentrations. |
| Biomolecule Detection | Covalent attachment of a specific recognition moiety to the octenyl chain. | Modulation of fluorescence properties upon binding to the target biomolecule. |
| Monitoring Membrane Dynamics | Leverage the lipophilic nature of the octenyl chain to anchor the probe within a lipid bilayer. | Changes in fluorescence in response to alterations in membrane fluidity or potential. |
Integration of Hybrid Computational Methodologies for Predictive Modeling
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. Future studies on this compound and its derivatives would greatly benefit from the integration of hybrid computational methodologies.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and spectroscopic properties of the molecule. uantwerpen.be These calculations can provide insights into the effect of the octenyl chain on the electronic properties of the quinolin-8-ol core and predict how different functional group transformations would alter these properties.
Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the molecule, particularly its interactions with its environment. uantwerpen.be For instance, MD simulations could model the insertion and orientation of this compound within a lipid bilayer, providing valuable information for its application as a membrane probe. Simulations could also be used to study the binding of the molecule to target proteins, helping to elucidate its mechanism of action in biological systems.
By combining quantum mechanical (QM) methods for the electronically active quinolin-8-ol core and molecular mechanics (MM) methods for the flexible octenyl chain (QM/MM), a more computationally efficient and accurate description of the system can be achieved. This hybrid approach would be particularly useful for studying large systems, such as the interaction of the molecule with a protein or a membrane.
Design of Multi-Functional Materials Based on the this compound Scaffold
The unique combination of a versatile chemical scaffold and a long hydrocarbon chain in this compound makes it an attractive building block for the design of multi-functional materials. nih.gov The quinoline (B57606) moiety has been explored in the development of agents for treating diseases like Alzheimer's. researchgate.net Future research should explore the incorporation of this compound into various material architectures to create novel systems with tailored properties.
One promising area is the development of functionalized polymers and nanoparticles. The octenyl chain can act as a hydrophobic anchor, allowing for the incorporation of the molecule into polymer matrices or the formation of self-assembled structures like micelles and vesicles. The quinolin-8-ol head group would then be displayed on the surface, where it can interact with the surrounding environment, for example, by chelating metal ions or participating in specific binding events.
Another exciting possibility is the development of "smart" materials that can respond to external stimuli. For instance, the metal-chelating properties of the quinolin-8-ol core could be used to create materials that change their optical or electronic properties in the presence of specific metal ions. The long octenyl chain could also be used to create liquid crystalline materials, where the orientation of the molecules can be controlled by external fields.
Furthermore, the quinoline scaffold is a key component in many biologically active compounds. nih.gov By functionalizing the this compound scaffold with other bioactive molecules, it may be possible to create multi-functional materials for biomedical applications, such as drug delivery systems or tissue engineering scaffolds. nih.govmdpi.com
| Material Type | Design Principle | Potential Application |
| Functionalized Polymers | Incorporation of the molecule as a pendant group or within the polymer backbone. | Metal-scavenging resins, sensors, catalytic materials. |
| Self-Assembled Nanostructures | Exploiting the amphiphilic nature of the molecule to form micelles or vesicles. | Drug delivery vehicles, nanoreactors. |
| Stimuli-Responsive Materials | Utilizing the metal-chelating or redox properties of the quinolin-8-ol core. | Chemical sensors, smart coatings. |
| Biomedical Scaffolds | Integrating the molecule into biocompatible polymers for tissue engineering. nih.govmdpi.com | Scaffolds with antimicrobial or anti-inflammatory properties. |
Q & A
Q. What methodologies are employed to investigate the intermolecular interactions and crystal packing behavior of this compound derivatives?
- Methodology : Single-crystal X-ray diffraction reveals packing motifs (e.g., π-π stacking, hydrogen bonding). Hirshfeld surface analysis quantifies intermolecular contacts. Thermal analysis (DSC/TGA) correlates structural stability with packing efficiency. Compare with bond critical points from quantum theory of atoms in molecules (QTAIM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
